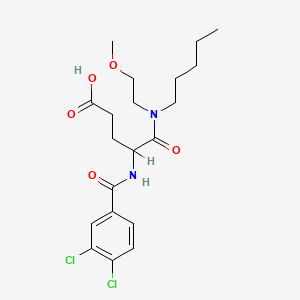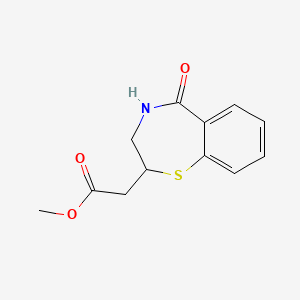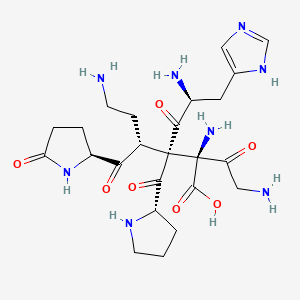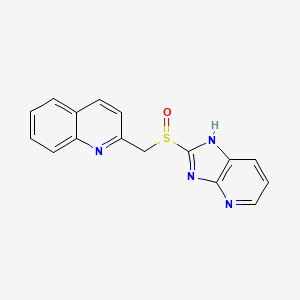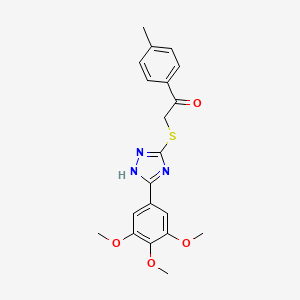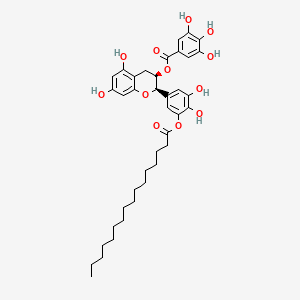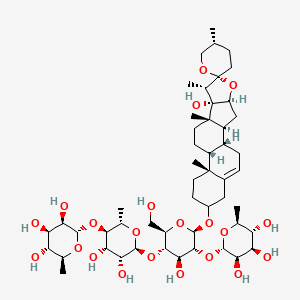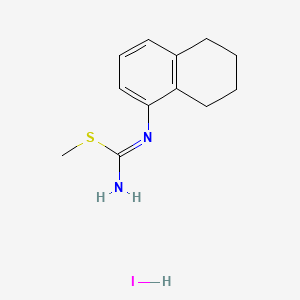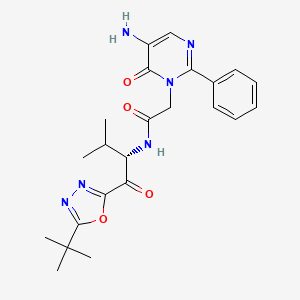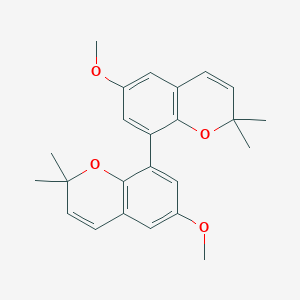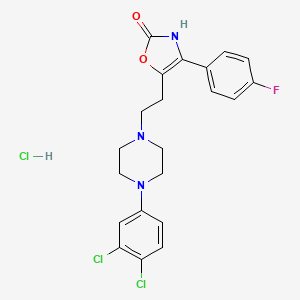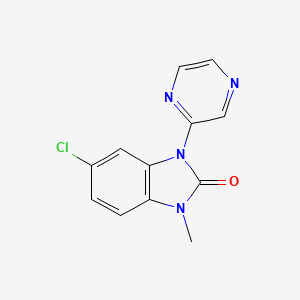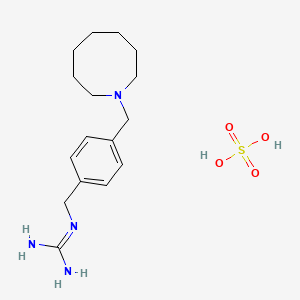
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl- typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperazine derivative with an appropriate isocyanate or carbamoyl chloride.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a nucleophilic substitution reaction using a phenol derivative.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl- involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins in the body.
Pathways Involved: The compound may modulate signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl-: Similar structure with a different position of the hydroxy group.
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-methoxyphenyl)-N-methyl-: Similar structure with a methoxy group instead of a hydroxy group.
Uniqueness
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl- is unique due to the specific positioning of the hydroxy group on the phenyl ring, which may influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
80712-32-9 |
|---|---|
Fórmula molecular |
C15H22N4O3 |
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
N-(dimethylcarbamoyl)-4-(3-hydroxyphenyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H22N4O3/c1-16(2)14(21)17(3)15(22)19-9-7-18(8-10-19)12-5-4-6-13(20)11-12/h4-6,11,20H,7-10H2,1-3H3 |
Clave InChI |
XWYWUWNAWYJGOA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


